molecular formula C24H23FN2O B14161952 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone CAS No. 546090-60-2

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B14161952
CAS No.: 546090-60-2
M. Wt: 374.4 g/mol
InChI Key: ZOPCYDHZDCCJTF-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a diphenylethanone moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the reaction of 2-fluorophenylpiperazine with diphenylethanone under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The key step in the synthesis involves the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, by binding to a unique site on the transporter . This inhibition affects the transport of nucleosides across cell membranes, thereby influencing various cellular processes.

Comparison with Similar Compounds

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone can be compared with other piperazine derivatives, such as:

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.

Properties

CAS No.

546090-60-2

Molecular Formula

C24H23FN2O

Molecular Weight

374.4 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C24H23FN2O/c25-21-13-7-8-14-22(21)26-15-17-27(18-16-26)24(28)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2

InChI Key

ZOPCYDHZDCCJTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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